molecular formula C17H21Cl2NO B13767478 2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride CAS No. 60634-52-8

2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride

Katalognummer: B13767478
CAS-Nummer: 60634-52-8
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: CJEWMAIMUOBKRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride is an organic compound with a complex structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride typically involves the reaction of 2-(2-benzyl-4-chlorophenoxy)ethanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and distillation .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of a new compound with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

60634-52-8

Molekularformel

C17H21Cl2NO

Molekulargewicht

326.3 g/mol

IUPAC-Name

2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H20ClNO.ClH/c1-19(2)10-11-20-17-9-8-16(18)13-15(17)12-14-6-4-3-5-7-14;/h3-9,13H,10-12H2,1-2H3;1H

InChI-Schlüssel

CJEWMAIMUOBKRZ-UHFFFAOYSA-N

Kanonische SMILES

C[NH+](C)CCOC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.